1-Methoxy-3-(3-methoxypropoxy)propane

Catalog No.
S1894423
CAS No.
111109-77-4
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-3-(3-methoxypropoxy)propane

CAS Number

111109-77-4

Product Name

1-Methoxy-3-(3-methoxypropoxy)propane

IUPAC Name

1-methoxy-3-(3-methoxypropoxy)propane

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3

InChI Key

KWDCKLXGUZOEGM-UHFFFAOYSA-N

SMILES

COCCCOCCCOC

Canonical SMILES

COCCCOCCCOC

1-Methoxy-3-(3-methoxypropoxy)propane, also known as ProGlyde DMM Glycol Ether, is a colorless liquid with a mild odor. Its molecular formula is C8H18O3, and it consists of eight carbon atoms, eighteen hydrogen atoms, and three oxygen atoms. This compound is characterized by its ether functional groups, which contribute to its solubility properties and reactivity in various chemical processes .

As IPMA is primarily used as a solvent, a specific mechanism of action is not applicable.

  • Flammability: Organic solvents like IPMA are generally flammable. Proper handling and storage procedures to minimize ignition sources are advised [].
  • Inhalation and skin contact: While specific toxicity data is lacking, inhalation and skin contact with organic solvents can be irritating. Standard laboratory practices for handling organic solvents, including using fume hoods, gloves, and eye protection, should be followed [].
  • Solvent

    Due to its colorless, volatile nature and ether-like odor, IPMA can be used as a solvent in scientific research. Its properties make it suitable for dissolving a range of non-polar and polar compounds [].

  • Organic synthesis

    The functional groups present in IPMA's structure (methoxy and propoxy) can be useful for organic synthesis reactions. Researchers can utilize IPMA as a reactant or intermediate to create more complex molecules [].

  • Polymers

    Studies suggest that IPMA can be incorporated into the synthesis of specific polymers. The methoxy and propoxy groups can influence the polymer's properties, making it potentially valuable for research on novel materials.

  • Biodiesel production

    Some research explores the potential of IPMA as a solvent or catalyst in biodiesel production processes. Biodiesel is a renewable fuel source, and efficient production methods are a subject of ongoing research.

Typical of ethers. Key reactions include:

  • Esterification: It can react with acids to form esters, often used in solvent applications.
  • Dehydrohalogenation: Under strong acidic or basic conditions, it may undergo elimination reactions to yield alkenes.
  • Hydrolysis: In the presence of water and acid, it can hydrolyze to form alcohols and acids.

These reactions highlight its utility as a solvent and reagent in organic synthesis .

Several methods can be employed to synthesize 1-Methoxy-3-(3-methoxypropoxy)propane:

  • Alkylation of Alcohols: This involves reacting methanol with 3-methoxypropyl halides under basic conditions.
  • Etherification: The compound can be synthesized by the reaction of propylene glycol with methanol in the presence of an acid catalyst.
  • Transesterification: This method uses a glycerol derivative and methanol to yield the desired ether.

These methods allow for the production of high-purity 1-Methoxy-3-(3-methoxypropoxy)propane suitable for industrial applications .

1-Methoxy-3-(3-methoxypropoxy)propane has various applications across different industries:

  • Solvent: It is used as a solvent in coatings, inks, and cleaning formulations due to its excellent solvency properties.
  • Surfactant: The compound serves as a surfactant in personal care products, enhancing the spreadability and stability of formulations.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other chemical compounds.

These applications leverage its favorable physical properties such as low volatility and high solvency .

Several compounds share structural similarities with 1-Methoxy-3-(3-methoxypropoxy)propane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Dipropylene Glycol Dimethyl EtherC8H18O3Used as a solvent; low toxicity
Ethylene Glycol Dimethyl EtherC6H14O3Commonly used in antifreeze; higher toxicity than 1-Methoxy-3-(3-methoxypropoxy)propane
Propylene Glycol Monomethyl EtherC4H10O2Used in cosmetics; lower molecular weight

Uniqueness

1-Methoxy-3-(3-methoxypropoxy)propane stands out due to its unique balance of solvency, low toxicity, and versatility across various applications. Its structure allows for effective interaction with both polar and nonpolar substances, making it particularly valuable in formulation chemistry compared to other glycol ethers that may favor one type of solubility over another .

Physical Description

Liquid

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 1103 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 332 of 1103 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 771 of 1103 companies with hazard statement code(s):;
H315 (10.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

111109-77-4
66226-74-2

Wikipedia

1-Methoxy-3-(3-methoxypropoxy)propane

Dates

Modify: 2024-04-14

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